L-Leucine beta-naphthylamide hydrochloride
Overview
Description
L-Leucine beta-naphthylamide hydrochloride: is a chemical compound with the molecular formula C16H20N2O · HCl and a molecular weight of 292.80 g/mol . It is commonly used as a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . This compound is often analyzed by fluorescence analysis or coupled with a coupling reagent like p-dimethylaminocinnamaldehyde to form a colored precipitate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine beta-naphthylamide hydrochloride typically involves the reaction of L-leucine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities.
Purification steps: Including crystallization and filtration to ensure high purity.
Quality control: To maintain consistency and meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: L-Leucine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Breaking down into L-leucine and beta-naphthylamine.
Oxidation: Involving the amino group.
Substitution: Reactions involving the aromatic ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Electrophilic aromatic substitution with reagents like halogens.
Major Products:
Hydrolysis: L-leucine and beta-naphthylamine.
Oxidation: Oxidized derivatives of the amino group.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
L-Leucine beta-naphthylamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study aminopeptidase activity.
Biology: Employed in the evaluation of enzyme activity in various biological samples, including human liver and bacterial cultures
Medicine: Utilized in diagnostic assays to measure enzyme levels in clinical samples.
Industry: Applied in the development of biosensors for detecting bacterial contamination in water.
Mechanism of Action
The mechanism of action of L-Leucine beta-naphthylamide hydrochloride involves its role as a substrate for leucine aminopeptidase. The enzyme cleaves the compound to release L-leucine and beta-naphthylamine. This reaction can be monitored by measuring the fluorescence or color change, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
L-Leucine-p-nitroanilide: Another substrate for leucine aminopeptidase with a different chromogenic group.
Benzoyl-DL-arginine-beta-naphthylamide: Used in similar enzymatic assays but with a different amino acid component.
Uniqueness: L-Leucine beta-naphthylamide hydrochloride is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzymatic studies and diagnostic assays. Its ability to form a colored precipitate or fluoresce upon enzymatic cleavage sets it apart from other substrates .
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKKWZMEVJWQF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237606 | |
Record name | Leucine 2-naphthylamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893-36-7 | |
Record name | Pentanamide, 2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine 2-naphthylamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine 2-naphthylamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE 2-NAPHTHYLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5484D61M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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